2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one
Overview
Description
2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Coordination Chemistry
The complex chemistry and synthesis of derivatives related to pyridine and pyridazinone compounds have been explored for their potential in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions. These advancements offer insights into the versatile applications of these compounds beyond their basic chemical properties (Halcrow, 2005).
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to synthesize derivatives of pyridine and pyridazinone, highlighting the efficiency of this method in performing chemical transformations rapidly and with high purity. This technique demonstrates the compound's utility in the synthesis of heterocycles containing pharmacophores of interest in pharmaceutical research, despite the exclusion of direct drug-related applications (Ashok et al., 2006).
Anticancer Agent Synthesis
Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities with the compound of interest, has been conducted to explore their potential as anticancer agents. Although specific activities were less than some benchmarks, this work underlines the importance of pyridine derivatives in medicinal chemistry research (Temple et al., 1987).
Optical and Electronic Properties
Studies on derivatives of pyridine and pyridazinone compounds have also focused on their structure-dependent and environment-responsive optical properties. This research is crucial for the development of materials with potential applications in electronics and photonics, demonstrating how modifications to the pyridine core can influence material properties (Palion-Gazda et al., 2019).
Water Oxidation Catalysis
Research on Ru complexes for water oxidation has highlighted the use of pyridazine and related ligands in developing catalysts for environmental applications. This demonstrates the role of pyridine derivatives in facilitating chemical reactions critical to energy and environmental science (Zong & Thummel, 2005).
Properties
IUPAC Name |
2-(3-aminopropyl)-6-pyridin-2-ylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-7-3-9-16-12(17)6-5-11(15-16)10-4-1-2-8-14-10/h1-2,4-6,8H,3,7,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHOKRROFTMGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=O)C=C2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.